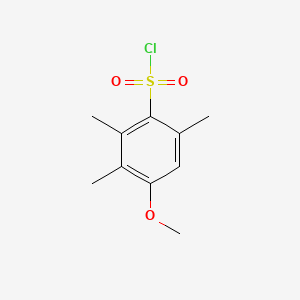

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride

Descripción

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride (CAS: 80745-07-9; synonyms include Mtr chloride) is a sulfonyl chloride derivative characterized by a methoxy group at the 4-position and methyl groups at the 2-, 3-, and 6-positions of the benzene ring. This sterically hindered structure confers unique reactivity and stability, making it valuable in organic synthesis, particularly in peptide chemistry as a protecting group for arginine residues (ω-amino group) . The compound has a molecular weight of 248.73 g/mol, a melting point of 56–59°C, and is moisture-sensitive, requiring storage under nitrogen at -20°C . It is commercially available (e.g., Thermo Scientific Chemicals, 90% technical grade) and is classified as a corrosive solid (UN3261) requiring careful handling .

Propiedades

IUPAC Name |

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYVEYCCPEHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340236 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80745-07-9 | |

| Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction with Chlorosulfonic Acid

-

- 2,3,5-trimethylanisole

- Chlorosulfonic acid

-

- The reaction is typically conducted by adding chlorosulfonic acid to a cooled solution of 2,3,5-trimethylanisole.

- The mixture is stirred at low temperatures to control the exothermic reaction.

Outcomes :

- This method yields 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride as a crystalline product.

- The reaction can be optimized by adjusting the molar ratios and reaction time.

Alternative Synthesis Routes

Other methods have been explored for the synthesis of this compound:

Using Guanidino-Containing Compounds :

- The sulfonyl chloride can also be synthesized by reacting guanidino-containing compounds with substituted benzenesulfonyl groups in the presence of a base such as sodium hydroxide or potassium hydroxide. This method allows for the introduction of various functional groups onto the sulfonamide derivatives.

-

- Catalytic reduction processes can be employed to enhance yields and purities by utilizing palladium black as a catalyst in conjunction with suitable solvents like dimethylformamide.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Chlorosulfonic Acid | 2,3,5-trimethylanisole, Chlorosulfonic acid | Low temperature stirring | High (exact yield varies) |

| Guanidino Reaction | Guanidino compounds, Base | Varies (typically room temp) | Moderate (depends on conditions) |

| Catalytic Reduction | Palladium black | Dimethylformamide, room temp | High (exact yield varies) |

Recent studies have demonstrated that optimizing reaction conditions significantly affects the yield and purity of this compound. For instance:

A study noted that using triethylamine in conjunction with dimethylformamide improved the solubility and reactivity of starting materials, leading to higher yields.

Another research highlighted that controlling the temperature during the addition of chlorosulfonic acid is crucial to prevent side reactions that could lead to impurities in the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .

Common Reagents and Conditions:

Amines: The reaction with amines typically occurs in the presence of a base such as triethylamine, resulting in the formation of sulfonamides.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aplicaciones Científicas De Investigación

Biochemical Pathways

The compound is instrumental in synthesizing methionine-containing peptides and influences various biochemical pathways by ensuring the stability and functionality of amino acids involved in cellular processes.

Scientific Research Applications

-

Peptide Synthesis :

- Utilized as a protecting group for amines, particularly during the synthesis of complex peptides.

- Effective in protecting the ε-amino group of lysine, allowing for selective modifications without interference from other reactive sites.

- Medicinal Chemistry :

-

Biological Activity :

- Exhibits notable biological activity by influencing cell signaling pathways and gene expression through its protective role in peptide formation.

- Aids in maintaining cellular metabolism by preventing degradation or unwanted reactions during peptide synthesis.

Case Studies

-

Peptide Synthesis Optimization :

In a study focusing on synthesizing cyclic peptides, 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride was employed to protect reactive amino groups. The successful deprotection under mild conditions led to high yields of desired cyclic structures without side reactions . -

Trypanocidal Compound Development :

Research demonstrated that compounds synthesized using this sulfonyl chloride exhibited significant inhibition against Trypanosoma brucei. The study highlighted the compound's effectiveness when used as a precursor for developing new therapeutic agents against trypanosomiasis .

Mecanismo De Acción

The primary mechanism of action of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride involves the formation of a covalent bond with nucleophilic groups such as amines and alcohols. This reaction results in the protection of these functional groups during subsequent synthetic steps. The sulfonyl chloride group is highly reactive, facilitating the formation of stable sulfonamide and sulfonate ester bonds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares key structural features and applications of 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) with analogous sulfonyl chlorides:

Reactivity and Selectivity

- Steric Effects : Mtr-Cl’s three methyl groups create significant steric hindrance, reducing undesired side reactions (e.g., over-sulfonylation) compared to less hindered analogs like TsCl. This makes it ideal for selective protection of arginine in peptides .

- Electron-Donating Groups : The methoxy group at the 4-position increases electron density, stabilizing the sulfonyl chloride intermediate during reactions. In contrast, electron-withdrawing groups (e.g., CF₃ in ) enhance electrophilicity but reduce stability.

- Synthetic Utility : Mtr-Cl reacts efficiently with amines (e.g., pyrazole derivatives) in pyridine to form sulfonamides with moderate yields (62% in ), comparable to TsCl but with better regioselectivity.

Medicinal Chemistry

Mtr-derived sulfonamides exhibit trypanocidal activity via N-myristoyltransferase inhibition, as demonstrated in compound 5 (62% yield, ). The steric bulk of Mtr likely enhances target binding specificity compared to less hindered sulfonamides.

Actividad Biológica

4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is a sulfonyl chloride compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 252.73 g/mol

- CAS Number : 316831-31-9

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It acts as a reagent in organic synthesis and has been shown to exhibit antimicrobial properties by inhibiting bacterial enzymes. The sulfonamide group in the compound is particularly important for its interaction with enzymes, leading to inhibition of their activity and subsequent biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways. This property makes it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have suggested potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Study on Trypanocidal Activity

A notable study investigated the trypanocidal effects of this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant lethality in cell culture and reduced infectivity in mouse models. The mechanism involved inhibition of N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Trypanocidal | Lethal to T. brucei in vitro and vivo |

Synthesis and Application

This compound serves as a precursor for synthesizing sulfonamides with enhanced biological activities. Its unique methoxy group influences both its reactivity and biological interactions, distinguishing it from other sulfonamide derivatives .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds derived from this compound exhibit favorable absorption characteristics and bioavailability profiles in animal models. This is critical for developing therapeutic agents with effective dosing regimens .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride relevant to laboratory handling?

- Answer : The compound has a molecular formula of C₁₀H₁₃ClO₃S and a molecular weight of 248.72 g/mol. Key properties include a melting point of 57–61°C, boiling point of 372.5°C (at 760 mmHg), and density of 1.25 g/cm³. It is moisture-sensitive and requires storage at -20°C to prevent decomposition. Safety protocols include avoiding skin/eye contact (hazard code R34) and using protective equipment (S26, S36/37/39) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : While direct synthesis routes are not explicitly detailed in the evidence, analogous sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) are synthesized via chlorination of methylated aromatic precursors using reagents like chlorosulfonic acid or thionyl chloride under controlled conditions. For example, chlorination of 4-methoxy-2,3,6-trimethylbenzene with Cl₂ or SOCl₂ in the presence of a catalyst (e.g., FeCl₃) is a plausible route, requiring inert atmospheres and temperature regulation .

Q. How is this compound typically used in foundational organic synthesis?

- Answer : It serves as a sulfonating agent to introduce sulfonyl groups into target molecules. For instance, it reacts with amines to form sulfonamides, a critical step in drug intermediate synthesis. The methoxy and methyl substituents enhance steric hindrance, influencing regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How is this compound (Mtr) utilized as a protecting group in peptide synthesis, and what are its deprotection challenges?

- Answer : The Mtr group protects the guanidino moiety of arginine residues during solid-phase peptide synthesis (SPPS). It is introduced via Fmoc-chemistry and requires strong acidic conditions (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane) for removal. Challenges include incomplete deprotection due to steric hindrance, necessitating extended reaction times or repeated treatments .

Q. What analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

- Answer :

- HPLC : Monitor degradation products using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular identity via exact mass (248.72 g/mol) and detect impurities using high-resolution MS .

- NMR : Track structural integrity via characteristic peaks (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .

Stability studies should include accelerated aging at 25°C/60% RH and periodic sampling to validate storage at -20°C .

Q. How can researchers address contradictions in reactivity data when using this sulfonyl chloride in automated SPPS?

- Answer : Discrepancies in coupling efficiency or deprotection yields may arise from batch-to-batch variability or residual moisture. Mitigation strategies include:

- Pre-activation : Pre-mix the sulfonyl chloride with coupling agents (e.g., HBTU) to enhance reactivity.

- Quality Control : Use Karl Fischer titration to ensure anhydrous conditions (<0.1% H₂O) .

- Optimized Deprotection : Combine TFA with alternative scavengers (e.g., H₂O/thioanisole) to improve cleavage efficiency .

Q. What role does steric hindrance from the methoxy and methyl groups play in regioselective sulfonylation reactions?

- Answer : The 4-methoxy and 2,3,6-trimethyl substituents create steric and electronic effects that direct sulfonylation to less hindered positions. For example, in polyaromatic substrates, sulfonyl groups preferentially attach to para positions relative to electron-donating groups. Computational modeling (DFT) can predict reactivity patterns, while experimental validation via competitive reactions with isomeric substrates is recommended .

Methodological Considerations

- Safety Protocols : Always handle in fume hoods with nitrile gloves and chemical-resistant aprons. Neutralize waste with 10% sodium bicarbonate before disposal .

- Reaction Optimization : For large-scale synthesis, use Schlenk-line techniques to exclude moisture and oxygen, improving yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.